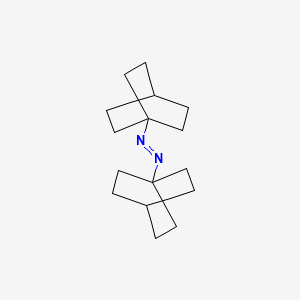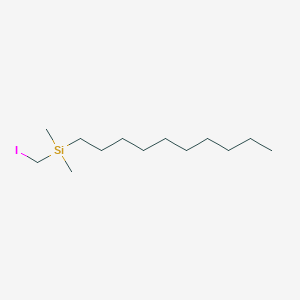![molecular formula C22H12N2O6 B14429573 Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate CAS No. 77823-70-2](/img/structure/B14429573.png)
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate typically involves the cyclization of 2-aminophenols with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with terephthalic acid under acidic conditions to form the desired product. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid and requires heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives, including this compound, can be achieved through continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the benzoxazole ring .
科学研究应用
Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of optical brighteners and fluorescent dyes
作用机制
The mechanism of action of Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog with a single benzoxazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the oxazole ring.
Uniqueness
Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .
属性
CAS 编号 |
77823-70-2 |
|---|---|
分子式 |
C22H12N2O6 |
分子量 |
400.3 g/mol |
IUPAC 名称 |
bis(1,2-benzoxazol-3-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12N2O6/c25-21(27-19-15-5-1-3-7-17(15)29-23-19)13-9-11-14(12-10-13)22(26)28-20-16-6-2-4-8-18(16)30-24-20/h1-12H |
InChI 键 |
YYZGGSQFLAPNLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NO2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=NOC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


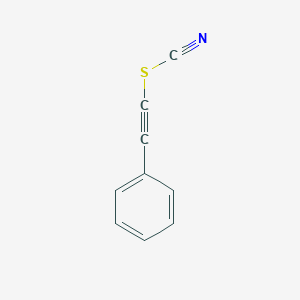
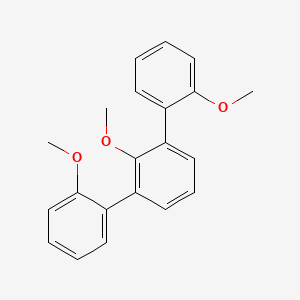

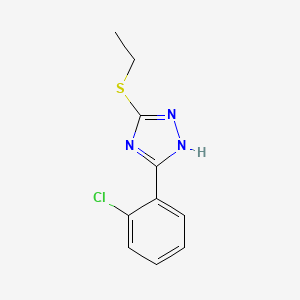
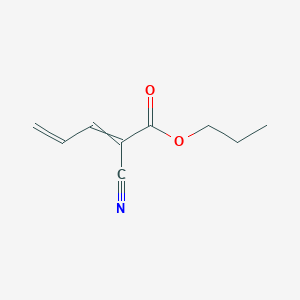
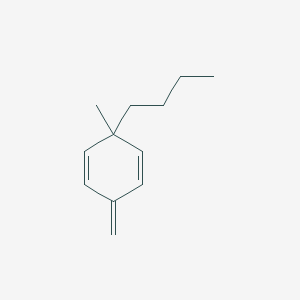
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

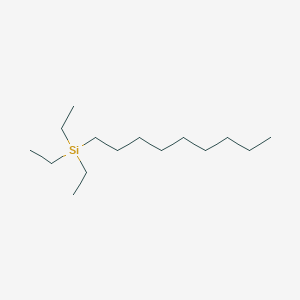


![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
